molecular formula C8H7N2Se B11060877 1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone

1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone

Cat. No.: B11060877
M. Wt: 210.13 g/mol
InChI Key: DFDOEKPWKUTSAI-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone is an organoselenium compound characterized by the presence of a benzimidazole ring with a selenium atom double-bonded to the carbon at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone can be synthesized through the reaction of 2-chloro-1-methylbenzimidazole with sodium hydroselenide. The reaction typically occurs under mild conditions, often in an inert atmosphere to prevent oxidation of the selenium compound . The general reaction scheme is as follows:

2-chloro-1-methylbenzimidazole+sodium hydroselenideThis compound\text{2-chloro-1-methylbenzimidazole} + \text{sodium hydroselenide} \rightarrow \text{this compound} 2-chloro-1-methylbenzimidazole+sodium hydroselenide→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis likely follows similar principles as laboratory methods, scaled up for larger production. This involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the selenium center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols or amines can react with the selenium center under mild conditions.

Major Products

    Oxidation: Selenoxides and selenones.

    Reduction: Reduced selenium species.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone involves its interaction with biological molecules through the selenium atom. Selenium can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can modulate enzyme activity and influence cellular redox states, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2,3-dihydro-1H-benzimidazole-2-thione: Similar structure but with sulfur instead of selenium.

    1-Methyl-2,3-dihydro-1H-benzimidazole-2-one: Oxygen replaces selenium, leading to different chemical properties.

Uniqueness

1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone is unique due to the presence of selenium, which imparts distinct reactivity and biological activity compared to its sulfur and oxygen analogs.

Properties

Molecular Formula

C8H7N2Se

Molecular Weight

210.13 g/mol

InChI

InChI=1S/C8H7N2Se/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3

InChI Key

DFDOEKPWKUTSAI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1[Se]

Origin of Product

United States

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